molecular formula C17H23NO2 B1253057 Tilidine, (-)- CAS No. 38690-93-6

Tilidine, (-)-

Cat. No.: B1253057
CAS No.: 38690-93-6
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tilidine, (-)-, also known as (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a synthetic opioid analgesic. It is primarily used for the treatment of moderate to severe pain. This compound is marketed under various brand names, including Valoron, and is commonly used in countries such as Belgium, Germany, and Switzerland .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tilidine is synthesized through a multi-step process. The synthesis typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to a series of reactions, including oxidation, esterification, and amination, to yield tilidine .

Industrial Production Methods

In industrial settings, tilidine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production of tilidine also includes purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tilidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tilidine has several scientific research applications, including:

Mechanism of Action

Tilidine exerts its effects by binding to opioid receptors in the central nervous system. It is a prodrug that is metabolized in the liver to its active form, nortilidine. Nortilidine acts as an agonist at the μ-opioid receptors, leading to analgesic effects. The activation of these receptors inhibits the transmission of pain signals, providing relief from pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tilidine

Tilidine is unique due to its rapid onset of action and the presence of a built-in abuse-deterrent mechanism when combined with naloxone. This combination reduces the potential for misuse and addiction, making it a safer option for pain management compared to other opioids .

Properties

CAS No.

38690-93-6

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1

InChI Key

WDEFBBTXULIOBB-DOTOQJQBSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

51931-66-9
20380-58-9
38690-93-6

Pictograms

Irritant

Synonyms

Go 1261
Go-1261
Go1261
Godecke, Tilidin
Hydrochloride, Tilidine
Tilidate
Tilidin Godecke
Tilidine
Tilidine Hydrochloride
Tilidine Hydrochloride, (+)-Trans
Tilidine Hydrochloride, (+-)-211Trans
Valerone
Valoron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilidine, (-)-
Reactant of Route 2
Tilidine, (-)-
Reactant of Route 3
Reactant of Route 3
Tilidine, (-)-
Reactant of Route 4
Reactant of Route 4
Tilidine, (-)-
Reactant of Route 5
Tilidine, (-)-
Reactant of Route 6
Reactant of Route 6
Tilidine, (-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.